molecular formula C13H11FN4S B2902881 2-Amino-6-(6-fluoro-2-pyridinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 338413-86-8

2-Amino-6-(6-fluoro-2-pyridinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No.: B2902881
CAS No.: 338413-86-8
M. Wt: 274.32
InChI Key: DPOJYEHIKUNJRB-UHFFFAOYSA-N
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Description

2-Amino-6-(6-fluoro-2-pyridinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound characterized by a tetrahydrothieno[2,3-c]pyridine core substituted with a 6-fluoro-2-pyridinyl group at position 6 and a cyano group at position 2. Its molecular formula is C₁₄H₁₀FN₅S, with a molecular weight of 299.33 g/mol . Safety data indicate it is an irritant (GHS07) and requires precautions during handling .

Properties

IUPAC Name

2-amino-6-(6-fluoropyridin-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4S/c14-11-2-1-3-12(17-11)18-5-4-8-9(6-15)13(16)19-10(8)7-18/h1-3H,4-5,7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOJYEHIKUNJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N)C#N)C3=NC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-amino-6-fluoropyridine, under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives. Below is a detailed comparison with key analogs:

Substituents at Position 6

The 6-position substituent critically influences biological activity. Key examples include:

Compound Name Substituent (Position 6) Biological Activity Key Findings Reference
Target Compound 6-Fluoro-2-pyridinyl Potential antitubulin, adenosine modulation Fluorine enhances electronegativity; may improve binding to β-tubulin .
2-Amino-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-...-3-carbonitrile 3-Chloro-5-(trifluoromethyl)pyridinyl Not reported Bulkier substituent may reduce solubility but enhance steric interactions.
2-Amino-6-(4-nitrophenyl)-...-3-carbonitrile 4-Nitrophenyl Antiproliferative (unconfirmed) Nitro group’s electron-withdrawing effects may alter redox activity.
2-Amino-6-(2,4-difluorophenylsulfonyl)-...-3-carbonitrile (Compound 148) 2,4-Difluorophenylsulfonyl Not specified Sulfonyl group introduces polarity; fluorine enhances metabolic stability.
Substituents at Position 3

The 3-cyano group is conserved across most analogs, but carboxylate esters (e.g., methoxycarbonyl) are also observed:

  • 3-Cyano derivatives (e.g., target compound): Enhance binding to tubulin’s colchicine site via dipole interactions .
  • 3-Methoxycarbonyl derivatives (e.g., 3a in ): Improve antiproliferative activity (IC₅₀ = 1.1–4.7 µM) but may reduce cell permeability due to ester hydrophilicity .

Pharmacological and Physicochemical Properties

Antiproliferative Activity
  • Compound 3a (): Exhibits IC₅₀ values of 1.1–4.7 µM against cancer cell lines, attributed to tubulin polymerization inhibition .
  • Trimethoxyphenyl derivatives (): Show nanomolar tubulin inhibition due to mimicry of colchicine’s A-ring . The target compound’s fluoropyridinyl group may occupy a similar β-tubulin pocket but with distinct electronic effects .
Adenosine Receptor Modulation
  • PD 81,723 (): A 3-benzoylthiophene analog, enhances A₁ adenosine receptor binding via allosteric modulation. The target compound’s cyano group and fluoropyridinyl substituent may similarly stabilize receptor-ligand complexes .
Physicochemical Data
Property Target Compound 2-Amino-6-methyl analog () 3a ()
Molecular Weight 299.33 g/mol 193.27 g/mol 255.30 g/mol
Melting Point Not reported Not reported Not reported
Solubility Likely low (hydrophobic core) Moderate (methyl group enhances lipophilicity) Low (ester group introduces polarity)
Hazard Classification Irritant (GHS07) Warning (H319: Eye irritation) Not reported

Biological Activity

2-Amino-6-(6-fluoro-2-pyridinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, commonly referred to as compound 1, is a nitrogen-containing heterocyclic compound with potential therapeutic applications. This article explores its biological activity through various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C₁₃H₁₁FN₄S
  • Molecular Weight : 274.32 g/mol
  • Melting Point : 209–211 °C
  • CAS Number : 338413-86-8
PropertyValue
Molecular FormulaC₁₃H₁₁FN₄S
Molecular Weight274.32 g/mol
Melting Point209–211 °C
CAS Number338413-86-8

Antimicrobial Activity

Recent studies have demonstrated that compound 1 exhibits significant antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disk diffusion method indicated that compound 1 has a minimum inhibitory concentration (MIC) of approximately 15.62 µg/mL against these pathogens .

Antitumor Activity

Compound 1 has also been evaluated for its antitumor effects. A study involving human tumor cell lines (e.g., HepG2 and NCI-H661) revealed that it possesses potent cytotoxic activity. The structure-activity relationship (SAR) analysis suggested that modifications in the pyridine ring significantly enhance its efficacy against cancer cells .

The mechanism by which compound 1 exerts its biological effects appears to involve the inhibition of specific enzymes associated with cell proliferation and survival pathways. In particular, it has been observed to inhibit topoisomerase II activity, which is crucial for DNA replication and repair processes in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity of compound 1 against selected pathogens.
    • Methodology : Disk diffusion method was employed on agar plates inoculated with bacterial strains.
    • Results : Compound 1 showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial potential.
  • Antitumor Evaluation :
    • Objective : To evaluate the cytotoxic effects of compound 1 on various human tumor cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of compound 1.
    • Results : A dose-dependent decrease in cell viability was observed, confirming the compound's potential as an anticancer agent.

Toxicity and Safety Profile

While compound 1 demonstrates promising biological activities, it is essential to consider its safety profile. Preliminary toxicity studies indicate that it may cause irritation upon contact and should be handled with care. Further toxicological assessments are necessary to fully understand its safety for therapeutic use .

Q & A

Q. Q1: What are the established synthetic routes for preparing 2-Amino-6-(6-fluoro-2-pyridinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the preparation of pyridine and thiophene intermediates. Key steps include:

Ring Formation : Cyclocondensation of precursors (e.g., aminothiophenes with fluoropyridine derivatives) under acidic or basic conditions.

Functionalization : Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions.

Purification : Column chromatography or recrystallization to isolate the product.
Reaction conditions often require catalysts (e.g., palladium for cross-coupling), solvents (DMF, THF), and controlled temperatures (60–120°C) to achieve yields of 50–75% .

Q. Q2: What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation. For example, the tetrahydrothienopyridine moiety shows characteristic peaks at δ 2.5–3.5 ppm (methylene protons) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 343.0821).
  • X-ray Crystallography : Resolves stereochemical ambiguities; similar thienopyridine derivatives exhibit triclinic crystal systems with π-π stacking interactions .

Advanced Research Questions

Q. Q3: How can synthetic yields be optimized for large-scale production while minimizing impurities?

Methodological Answer:

  • Catalyst Screening : Test palladium-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to enhance coupling efficiency.
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions.
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time by 30–40% .
  • In-line Analytics : Use HPLC-MS to monitor intermediates and adjust conditions dynamically.

Q. Q4: How do structural modifications (e.g., fluoropyridine vs. chloropyridine substituents) impact biological activity?

Methodological Answer:

  • Comparative Assays : Test analogs (e.g., 6-chloro vs. 6-fluoro derivatives) in enzyme inhibition assays (IC₅₀) or receptor-binding studies.
  • Data Contradiction Analysis : Fluorine’s electronegativity enhances binding affinity in some kinases but reduces solubility, leading to variable in vivo efficacy. For example, fluorinated analogs show 10-fold higher in vitro activity but lower bioavailability than chlorinated counterparts .

Q. Q5: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

Methodological Answer:

  • Dynamic NMR Studies : Probe temperature-dependent conformational changes in the tetrahydrothienopyridine ring.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and identify favored conformers .
  • Alternative Techniques : Combine X-ray crystallography () with solid-state NMR to validate structural assignments.

Q. Q6: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors.
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration.
  • Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinase domains), highlighting the role of the fluoropyridine group in hydrophobic interactions .

Data Contradiction and Reproducibility

Q. Q7: How to address inconsistencies in reported biological activities across studies?

Methodological Answer:

  • Standardize Assays : Use validated protocols (e.g., ATP concentration in kinase assays) to minimize variability.
  • Control for Purity : Characterize batches via HPLC (>98% purity) and compare activity trends.
  • Meta-Analysis : Aggregate data from PubChem and independent studies to identify outliers .

Q. Q8: Why do some synthetic routes produce stereoisomeric mixtures, and how can this be controlled?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP ligands) during cyclization steps.
  • Crystallization-Induced Diastereomer Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) to isolate enantiomers .

Application in Drug Development

Q. Q9: What strategies improve the compound’s selectivity for target enzymes over off-target receptors?

Methodological Answer:

  • Fragment-Based Design : Introduce bulkier substituents (e.g., tert-butyl groups) to sterically block off-target binding.
  • Alchemical Free Energy Calculations : Predict binding energy differences between homologous proteins (e.g., kinase isoforms) .

Q. Q10: How can researchers leverage this scaffold for neurodegenerative disease targets?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Optimization : Modify logP (target 2–3) and reduce molecular weight (<450 Da).
  • In Vivo Efficacy Studies : Test fluorinated derivatives in rodent models of Alzheimer’s disease, monitoring Aβ plaque reduction .

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